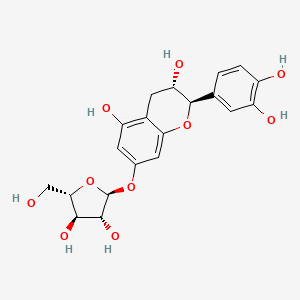

Catechin 7-arabinofuranoside

Description

Contextualization within Flavonoid Glycoside Chemistry

Catechin (B1668976) 7-arabinofuranoside belongs to the broad class of secondary metabolites known as flavonoids. wikipedia.org More specifically, it is classified as a flavan-3-ol (B1228485), a subgroup of flavonoids characterized by a specific carbon skeleton. wikipedia.org The core structure of catechin consists of two benzene (B151609) rings (A and B) and a dihydropyran heterocycle (the C ring). wikipedia.org

The defining feature of Catechin 7-arabinofuranoside is the attachment of an arabinofuranose sugar moiety to the catechin backbone at the 7-hydroxyl position. umass.edu This glycosidic linkage, where a carbohydrate is bound to a non-carbohydrate molecule (the aglycone, in this case, catechin), is a common phenomenon in plant biochemistry. nih.gov The sugar component, L-arabinofuranose, is a five-membered ring form of the pentose (B10789219) sugar arabinose. The attachment of this sugar group significantly influences the compound's polarity and solubility compared to its aglycone counterpart, catechin.

From a chemical standpoint, the full IUPAC name for one of its stereoisomers is (2R,3S)-7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol. neist.res.in The molecular formula for this compound is C20H22O10, and it has a molecular weight of approximately 422.38 g/mol . ebiohippo.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H22O10 ebiohippo.com |

| Molecular Weight | 422.386 g/mol ebiohippo.com |

| CAS Number | 81905-14-8 ebiohippo.comtargetmol.com |

Significance in Natural Product Discovery and Characterization

The isolation and characterization of this compound are significant aspects of natural product research. The discovery of this and other flavonoid glycosides contributes to the understanding of the vast chemical diversity within the plant kingdom. karger.comsciengine.com The process of identifying such compounds often involves sophisticated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for elucidating their precise chemical structures. researchgate.net

The presence of this compound in various plant species makes it a subject of interest in phytochemical and chemotaxonomic studies. These studies aim to understand the distribution of chemical compounds across different plant families and genera, which can provide insights into evolutionary relationships and the biosynthesis of these molecules within the plant. umass.edu

Research into natural products like this compound is fundamental to the broader field of pharmacognosy, which investigates the medicinal uses of substances derived from natural sources. karger.com While this article does not delve into specific biological activities, the initial discovery and characterization of such compounds are the foundational first steps that may lead to further investigation into their potential properties. nih.gov The continued exploration for and detailed analysis of compounds like this compound are crucial for advancing the knowledge base of natural product chemistry.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Catechin |

| This compound |

| L-arabinofuranose |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O10/c21-7-16-17(26)18(27)20(30-16)28-9-4-12(23)10-6-14(25)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-5,14,16-27H,6-7H2/t14-,16-,17-,18+,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAAEKBJXQXXBZ-DAJYORATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(O3)CO)O)O)C4=CC(=C(C=C4)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)C4=CC(=C(C=C4)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution in Botanical Species

Isolation and Characterization from Polypodium vulgare L. Rhizomes

Catechin (B1668976) 7-arabinofuranoside has been successfully isolated and its structure elucidated from the water extract of Polypodium vulgare L. rhizomes, a fern species. nih.govresearchgate.net The isolation process involved fractionation of the water extract on a resin column, followed by further purification using various chromatographic techniques. nih.govresearchgate.net The structural determination of the compound was established through the use of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), as well as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Specifically, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) NMR techniques were instrumental in confirming the position of the arabinofuranoside sugar moiety attached to the catechin backbone. nih.govresearchgate.net It has also been noted that polydine is chemically identified as catechin 7-O-α-L-arabinofuranoside. researchgate.net

In the rhizomes of Polypodium vulgare L., Catechin 7-arabinofuranoside is not found in isolation. Instead, it co-occurs with a variety of other flavan-3-ol (B1228485) derivatives. nih.govresearchgate.net These include (+)-afzelechin, a novel compound identified as (+)-afzelechin-7-O-α-l-arabinofuranoside, (+)-afzelechin-7-O-β-d-apiofuranoside, and (+)-catechin-7-O-β-d-apiofuranoside. nih.govresearchgate.netmdpi.com The presence of this diverse array of flavan-3-ol glycosides highlights the complex phytochemical profile of Polypodium vulgare rhizomes. mdpi.com

Factors Influencing Biosynthetic Accumulation in Plant Tissues

The biosynthesis and accumulation of catechins, including their glycosylated forms like this compound, are influenced by a combination of genetic and environmental factors. The flavonoid biosynthesis pathway, from which catechins are derived, is a complex network of enzymatic reactions. wikipedia.orgmdpi.com

Several key enzymes are involved in the production of the catechin backbone, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and leucoanthocyanidin reductase (LCR). wikipedia.orgmdpi.com The expression of the genes encoding these enzymes can be affected by various stimuli.

Environmental stressors such as light intensity and temperature have been shown to regulate the expression of flavonoid biosynthetic genes in ferns like Azolla filiculoides, leading to changes in the accumulation of flavonoids. researchgate.net For instance, the expression of genes such as CHI, C4H, CHS, and DFR1 is influenced by these environmental cues. researchgate.net In the tea plant (Camellia sinensis), phosphate (B84403) availability in the soil is a critical factor, with phosphate deficiency leading to the activation of genes involved in catechin biosynthesis. sci.news

Furthermore, plant hormones play a significant role in regulating flavonoid production. Abscisic acid (ABA) and methyl jasmonate (MeJA) have been shown to induce the biosynthesis and accumulation of catechins in the fruit shells of Camellia oleifera. mdpi.com These hormones can upregulate or downregulate the expression of genes within the flavonoid metabolism pathway, thereby influencing the final concentration of these compounds in plant tissues. mdpi.com The processing of plant material, such as the traditional "Nine Cycles of Steaming and Sun-Drying" method for Polygonatum kingianum, can also significantly alter the chemical composition, including the levels of various flavanols. nih.gov

Impact of Environmental and Processing Conditions on Metabolite Profiles

The concentration and profile of secondary metabolites in plants, including this compound, are not static. They are dynamically influenced by a range of external environmental factors and post-harvest processing conditions. Research into these influences is crucial for understanding the ecological roles of these compounds and for optimizing their presence in botanical products.

Environmental Factors: Light and Temperature Stress

Environmental stressors such as light intensity and temperature can significantly alter the biosynthesis and accumulation of phenylpropanoid compounds in plants. A notable example is observed in the aquatic fern Azolla filiculoides. Studies have shown that this fern responds to environmental stimuli by modifying its profile of secondary metabolites. frontiersin.orgresearchgate.net

Table 1: Effect of Environmental Stress on this compound in Azolla filiculoides

| Botanical Species | Environmental Condition | Observed Effect on this compound | Reference |

|---|

Processing Conditions: Steaming

Post-harvest processing methods can also profoundly impact the chemical composition of plant materials. Traditional preparation techniques, such as steaming, are known to induce significant changes in the metabolite profiles of medicinal and edible plants.

A study on the rhizomes of Polygonatum kingianum, a plant used in traditional medicine, investigated the metabolic changes occurring during a traditional steaming process with black beans. nih.govresearchgate.net The non-targeted metabolomics analysis revealed that the abundance of this compound, along with other catechins, increased after steaming. nih.govfrontiersin.org The research indicated that the levels of many bioactive compounds, including total flavonoids, peaked after three steaming cycles. nih.govresearchgate.net This suggests that the steaming process promotes the formation or release of this compound. The increase in flavonoids is thought to contribute to the altered properties of the processed plant material. nih.gov

Table 2: Effect of Steaming on this compound in Polygonatum kingianum

| Botanical Species | Processing Method | Observed Effect on this compound | Reference |

|---|

Biosynthetic Pathways and Metabolic Regulation

Precursor Pathways in Flavonoid Biosynthesis

Integration within Phenylpropanoid and Flavonoid Core Metabolic Networks

The biosynthesis of the catechin (B1668976) backbone is deeply integrated within two major plant secondary metabolic pathways: the phenylpropanoid pathway and the flavonoid pathway. nih.govwikipedia.orgwikipedia.org This process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA, a key entry point into flavonoid synthesis. wikipedia.orgnih.govmdpi.com

The general phenylpropanoid pathway involves three primary enzymes:

Phenylalanine ammonia-lyase (PAL): Catalyzes the conversion of L-phenylalanine to cinnamic acid. wikipedia.orgnih.gov

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid. nih.govresearchgate.net

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid into its CoA thioester, 4-coumaroyl-CoA. nih.govresearchgate.net

From 4-coumaroyl-CoA, the core flavonoid pathway commences. wikipedia.orgChalcone (B49325) synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.commdpi.com Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into naringenin, a central flavanone (B1672756) intermediate. nih.govmdpi.com

Further enzymatic modifications convert naringenin into dihydroflavonols like dihydroquercetin. mdpi.com The pathway leading to catechin then involves two critical reduction steps. First, dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols to their corresponding leucoanthocyanidins (e.g., leucocyanidin). nih.govmdpi.com Finally, leucoanthocyanidin reductase (LAR) catalyzes the conversion of leucocyanidin (B1674801) into (+)-catechin, the direct precursor for Catechin 7-arabinofuranoside. nih.govnih.govnih.gov

Enzymatic Glycosylation Mechanisms for Arabinofuranoside Formation

Role of UDP-Glycosyltransferases (UGTs) in Sugar Moiety Attachment

The final step in the formation of this compound is the attachment of an arabinofuranose sugar to the catechin backbone at the 7-hydroxyl position. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.govmdpi.com UGTs are responsible for the glycosylation of a vast array of plant secondary metabolites, which increases their solubility, stability, and alters their biological activity. mdpi.com

These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-sugar, to a specific acceptor molecule. nih.govfrontiersin.org For the synthesis of this compound, the specific sugar donor required is UDP-L-arabinose. The reaction proceeds with a UGT recognizing both the (+)-catechin aglycone and the UDP-L-arabinose donor, catalyzing the formation of a glycosidic bond at the 7-position of the catechin A-ring.

While numerous UGTs have been identified for their roles in attaching various sugars like glucose, galactose, and rhamnose to flavonoids, the specific arabinosyltransferase responsible for catechin 7-O-arabinosylation is not yet fully characterized. researchgate.netnih.govnmppdb.com.ng However, studies have identified UGTs with specificity for UDP-arabinose and other pentoses. nih.gov The specificity of these enzymes is determined by the amino acid residues in their N-terminal acceptor binding site and a conserved C-terminal motif, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which binds the UDP-sugar donor. mdpi.comfrontiersin.org The identification of a specific hydroxyproline (B1673980) O-arabinosyltransferase (HPAT) in Arabidopsis thaliana, which transfers L-arabinose, confirms the existence of enzymes dedicated to arabinosylation in plants. nih.govresearchgate.net

Metabolic Flux and Transcriptomic Regulation in Plant Systems

Differential Accumulation Patterns in Varied Plant Phenotypes

The accumulation of catechins and their glycosylated derivatives varies significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions. researchgate.netmdpi.com This differential accumulation reflects the precise regulation of the underlying biosynthetic pathways.

In tea (Camellia sinensis), for instance, the content and composition of catechins differ markedly between varieties like assamica and sinensis. researchgate.net The assamica variety tends to accumulate higher levels of (-)-epicatechin (B1671481) gallate (ECG), while the sinensis variety shows higher levels of (-)-epigallocatechin (B1671488) gallate (EGCG). researchgate.net Furthermore, catechin levels are generally highest in young, developing leaves and apical buds compared to mature leaves or other plant organs. frontiersin.orgmaxapress.com Studies on tea seedlings have shown that aboveground parts, particularly the shoots, primarily accumulate gallated catechins, whereas underground parts like roots amass different types of flavonoids. maxapress.com

Similar patterns are observed in other species. In different fruit color phenotypes of wild strawberry (Fragaria pentaphylla), white fruits exhibit upregulated expression of catechin synthesis genes (FpANR and FpLAR) and higher catechin content compared to red fruits, where the metabolic flux is directed towards anthocyanin production. mdpi.com In persimmon (Diospyros spp.), young leaves have been found to contain higher concentrations of certain catechins than adult leaves, and accumulation patterns also differ based on the geographical origin of the germplasm. mdpi.com In common buckwheat (Fagopyrum esculentum), catechin accumulates predominantly in flowers and leaves, even though the biosynthetic genes show the highest expression in stems and roots, suggesting transport of the compounds within the plant. cabidigitallibrary.org

| Plant Species | Cultivar/Phenotype/Tissue | Observation | Reference(s) |

| Camellia sinensis | var. assamica vs. var. sinensis | assamica accumulates more ECG; sinensis accumulates more EGCG. | researchgate.net |

| Camellia sinensis | Young Leaves/Apical Buds vs. Mature Organs | Higher concentration of total catechins in young tissues. | frontiersin.orgmaxapress.com |

| Camellia sinensis | Aboveground vs. Underground Parts | Aboveground parts accumulate gallate catechins; roots accumulate different flavonol glycosides. | maxapress.com |

| Fragaria pentaphylla | White Fruit vs. Red Fruit | White fruit has higher catechin content and upregulated FpANR and FpLAR gene expression. | mdpi.com |

| Diospyros spp. | Young Leaves vs. Adult Leaves | Young leaves have higher concentrations of specific catechins. | mdpi.com |

| Fagopyrum esculentum | Flowers/Leaves vs. Stems/Roots | Catechin accumulates in flowers and leaves, while biosynthetic genes are highly expressed in stems and roots. | cabidigitallibrary.org |

Gene Expression and Regulatory Networks Governing Catechin Glycoside Synthesis

The synthesis of catechin glycosides is governed by a complex regulatory network of transcription factors and signaling pathways that control the expression of structural genes like PAL, CHS, DFR, LAR, and the relevant UGTs. nih.govnih.gov

A primary role is played by the R2R3-MYB family of transcription factors. frontiersin.org In Camellia sinensis, specific CsMYB genes show strong positive correlations with the expression of key catechin biosynthesis genes and the accumulation of galloylated catechins. frontiersin.org For example, the transcription factor CsMYB5b has been shown to enhance the synthesis of catechins by upregulating the expression of LAR and ANR (anthocyanidin reductase). nih.gov

Environmental signals, particularly light, are crucial in regulating this pathway. nih.govnih.gov Light exposure generally promotes catechin biosynthesis. nih.gov This response is mediated, in part, by GOLDEN2-LIKE (GLK) transcription factors. nih.govnih.gov In tea plants, CsGLKs are involved in light-regulated catechin accumulation by directly activating the transcription of CsMYB5b. nih.govnih.gov Consequently, shading treatments reduce the expression of genes like PAL, C4H, ANR, and LAR, leading to lower catechin content. nih.gov

The expression of these biosynthetic genes is also coordinated within larger regulatory frameworks, including the MYB-bHLH-WD40 (MBW) complex, which is a central regulator of the flavonoid pathway in many plants. encyclopedia.pubmdpi.com These transcription factor complexes integrate various developmental and environmental cues to fine-tune the metabolic flux towards the production of specific flavonoids, including the catechin precursors needed for the synthesis of this compound.

Advanced Analytical Methodologies for Isolation and Structural Characterization

Extraction and Chromatographic Fractionation Techniques

Optimization of Solvent-Based Extraction Approaches

The initial step in isolating Catechin (B1668976) 7-arabinofuranoside involves its extraction from a source material. The choice of solvent and extraction method is critical for maximizing yield and purity.

Commonly, polar solvents are employed due to the glycosidic nature of the compound. Water is a primary solvent, often used in hot water infusions or maceration processes to extract a broad range of polyphenols, including catechin glycosides. nih.govresearchgate.netresearchgate.net For instance, a water extract of Polypodium vulgare L. rhizomes served as the starting material for the eventual isolation of (+)-catechin-7-O-α-l-arabinofuranoside. nih.gov Similarly, hot water extraction at 80°C has been shown to provide higher yields of catechins from tea leaves compared to other methods. researchgate.net

Organic solvents such as methanol (B129727) and ethanol (B145695), often in aqueous mixtures (e.g., 70-80%), are also highly effective. d-nb.infomdpi.com Methanol is particularly efficient for extracting low molecular weight polyphenols. mdpi.com Acetone has also been identified as a highly effective solvent for polyphenol extraction, sometimes surpassing ethanol and methanol in yield. nih.gov The optimization of extraction can also involve modern techniques like ultrasonic-assisted extraction, which can enhance the release of phenolic compounds from the plant matrix. d-nb.infonih.gov

Following initial extraction, a preliminary fractionation is often performed. This can involve liquid-liquid partitioning with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate, to separate compounds based on their solubility characteristics. researchgate.net For example, an initial water extract can be subsequently fractionated on a resin column, with a mixture of flavan-3-ol (B1228485) derivatives, including catechin glycosides, being eluted with 60% methanol. nih.gov

Interactive Table: Solvent Systems for Catechin Glycoside Extraction

| Solvent System | Source Material Example | Extraction Method | Reference |

| Water | Polypodium vulgare L. rhizomes | Maceration/Infusion | nih.gov |

| 60% Methanol | Polypodium vulgare L. resin-fractionated extract | Column Elution | nih.gov |

| 70% Ethanol | Hyphaene thebaica dry fruits | Shaking Water Bath | d-nb.info |

| 80% Methanol | Hyphaene thebaica dry fruits | Shaking Water Bath | d-nb.info |

| Acetone | Polygala major Jacq. leaves | Maceration | nih.gov |

| Hot Water (80°C) | Green Tea Leaves | Infusion | researchgate.net |

Preparative and Semi-Preparative Chromatographic Separation Strategies

Following initial extraction and fractionation, chromatographic techniques are essential for the purification of Catechin 7-arabinofuranoside from the complex mixture of co-extracted compounds.

Column chromatography is a fundamental step. Materials like Sephadex LH-20 are widely used for the separation of polyphenols. asianpubs.orgnih.gov This gel filtration medium separates molecules based on their size and is effective in fractionating flavonoid glycosides. auctoresonline.org Macroporous adsorbent resins are also employed for the enrichment of flavonoids from crude extracts due to their high adsorption and desorption capacity. nih.gov

Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are the definitive methods for isolating pure compounds. turkjps.orgrsc.org These techniques utilize high-resolution columns, typically reversed-phase (e.g., C18), to achieve fine separation. rsc.org Gradient elution systems, often composed of water (frequently acidified with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol, are carefully optimized to resolve closely related compounds. turkjps.orgrsc.orgnih.gov For instance, the isolation of flavan-3-ol derivatives from Polypodium vulgare involved multiple chromatographic steps to achieve purification. nih.gov Similarly, a semi-preparative HPLC with a gradient of methanol and acidified water was used to isolate seven major compounds, including (+)-catechin, from Lysimachia verticillaris L. turkjps.org

Interactive Table: Chromatographic Conditions for Catechin Glycoside Isolation

| Chromatographic Technique | Column Type | Mobile Phase Example | Detection | Reference |

| Column Chromatography | Sephadex LH-20 | Methanol-Water (7:3) | TLC | asianpubs.org |

| Column Chromatography | Macroporous Adsorbent Resin AB-8 | Ethanol-Water Gradient | UV-Vis | nih.gov |

| Semi-Preparative HPLC | RP-Amide | Methanol/Formic Acid (0.2% in H₂O) Gradient | UV-DAD (280 nm) | turkjps.org |

| Preparative RP-HPLC | Spherical C18 | Acetonitrile/Formic Acid (0.1% in H₂O) Gradient | UV-Vis (255, 357 nm) | rsc.org |

Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: HSQC, HMBC) for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments is required for a complete assignment of all proton and carbon signals and to establish connectivity within the molecule. nih.gov

¹H NMR provides information on the chemical environment of protons, their multiplicities (singlet, doublet, etc.), and coupling constants, which helps to define the substitution pattern on the aromatic rings and the stereochemistry of the flavan-3-ol backbone. turkjps.org ¹³C NMR provides the chemical shifts for all carbon atoms in the molecule. turkjps.org

Two-dimensional NMR experiments are crucial for assembling the structure.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton. nih.govmdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. nih.govmdpi.com This technique is indispensable for determining the point of glycosylation. The correlation between the anomeric proton of the arabinofuranose unit and the C-7 carbon of the catechin A-ring definitively confirms the structure as this compound. nih.gov In the study of flavan-3-ol derivatives from Polypodium vulgare, HMBC was specifically used to establish the position of the sugar attachment. nih.gov

Interactive Table: Representative NMR Data for the Catechin Moiety (Note: Chemical shifts are solvent-dependent. Data is for the aglycone for illustrative purposes.)

| Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Reference |

| 2 | 4.46 (d, J=7.6) | 81.43 | turkjps.org |

| 3 | 3.87 (td) | 67.39 | turkjps.org |

| 4 | 2.75 (dd, J=5.3, 15.9); 2.40 (dd, J=8.2, 15.8) | 27.10 | turkjps.org |

| 5 | --- | 156.16 | turkjps.org |

| 6 | 5.75 (d, J=2.4) | 94.05 | turkjps.org |

| 7 | --- | 156.42 | turkjps.org |

| 8 | 5.82 (d, J=2.4) | 94.83 | turkjps.org |

| 9 | --- | 155.49 | turkjps.org |

| 10 | --- | 99.37 | turkjps.org |

| 1' | --- | 130.79 | turkjps.org |

| 2' | 6.73 (d, J=2.0) | 113.82 | turkjps.org |

| 5' | 6.65 (d, J=8.1) | 114.63 | turkjps.org |

| 6' | 6.62 (dd, J=2.0, 8.1) | 118.59 | turkjps.org |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the accurate mass of the parent ion, which in turn allows for the calculation of its elemental composition and molecular formula. nih.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, minimizing fragmentation and preserving the molecular ion. nih.gov The high resolution of the mass analyzer (such as a Time-of-Flight or Orbitrap) provides mass accuracy in the low ppm range, enabling the confident assignment of a unique molecular formula. For (+)-catechin-7-O-α-l-arabinofuranoside isolated from Polypodium vulgare, HR-ESI-MS was used to establish its structure alongside NMR data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ion Trap Tandem MS for Identification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the rapid identification and profiling of compounds like this compound in complex mixtures, such as plant extracts. nih.govresearchgate.net An LC system, often an Ultra-High-Performance Liquid Chromatography (UPLC) system for enhanced speed and resolution, separates the components of the extract before they enter the mass spectrometer. unizar.es

Tandem mass spectrometry (MS/MS) is performed using instruments like triple quadrupoles or ion traps. bibliotekanauki.plscielo.br In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound, m/z 421) is selected and subjected to collision-induced dissociation (CID). This process generates a characteristic fragmentation pattern (product ions). The neutral loss of the arabinofuranose moiety (132 Da) to yield the catechin aglycone fragment (m/z 289) is a key diagnostic fragmentation for this compound. This fragmentation data, combined with the retention time from the LC separation, provides a high degree of confidence in the identification of this compound, even in trace amounts within a complex matrix. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis of this compound by FT-IR would reveal characteristic absorption bands corresponding to the vibrations of its constituent parts: the catechin backbone and the arabinofuranoside sugar moiety. While a dedicated spectrum for this specific compound is not publicly available, its expected spectral features can be inferred from the analysis of catechin and arabinose.

The FT-IR spectrum of catechin is distinguished by a broad absorption band around 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibrations of its multiple phenolic hydroxyl groups. ajgreenchem.com Aromatic C=C stretching vibrations from the A and B rings typically appear in the 1600-1400 cm⁻¹ region. nih.gov Specifically, peaks around 1693 cm⁻¹ can indicate the C=O stretching from flavonoids. biointerfaceresearch.com The C-O stretching of the phenol (B47542) and alcohol groups results in strong bands in the 1250-1000 cm⁻¹ fingerprint region. researchgate.net

The arabinofuranoside unit would introduce additional strong C-O stretching bands and O-H bands. The anomeric region of carbohydrates is complex, but the furanose ring structure and its ether linkage to the catechin backbone would contribute unique signals. Studies on arabinose and arabinogalactan (B145846) proteins show intense peaks in the 1150-1000 cm⁻¹ range, which are characteristic of carbohydrate ring vibrations and C-O-H bending. nih.govnih.gov

The combination of these features allows for the structural confirmation of this compound. The table below outlines the principal vibrational modes anticipated for the compound.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Structural Unit |

|---|---|---|---|

| ~3400 | Broad, Strong | O-H Stretching (phenolic & alcoholic) | Catechin & Arabinofuranoside |

| ~2920 | Medium | C-H Stretching (aliphatic) | Catechin & Arabinofuranoside |

| ~1610 | Strong | C=C Stretching (aromatic ring) | Catechin |

| ~1520 | Strong | C=C Stretching (aromatic ring) | Catechin |

| ~1240 | Strong | C-O Stretching (aryl ether) | Catechin (C-ring) & Glycosidic Linkage |

| ~1145 | Strong | C-O Stretching (secondary alcohol) | Catechin (C-ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD/PDA) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for analyzing compounds with chromophores, such as the flavonoid structure of catechin. The catechin molecule typically exhibits a primary absorption maximum (λmax) in the range of 275-282 nm. rsc.orgresearchgate.net This absorption is attributed to the π→π* electronic transitions within the benzoyl system of the A and B rings. researchgate.net The attachment of an arabinofuranoside sugar to the 7-position of the A ring does not significantly alter the primary chromophore and is therefore not expected to cause a major shift in the λmax. Research on other catechin glycosides confirms that the main absorption band remains around 280 nm, characteristic of the catechin B ring. nih.gov

In the context of modern analytical chemistry, UV-Vis analysis is most powerfully employed as a detection method following chromatographic separation, typically using a Diode Array Detector (DAD) or Photodiode Array Detector (PDA). mdpi.compreprints.org These detectors acquire a full UV-Vis spectrum at every point in the chromatogram. This capability is invaluable for identifying this compound in a mixture by providing its specific UV spectrum, which can be compared against a reference standard or used for peak purity assessment. The DAD allows for the selection of the optimal wavelength for quantification (e.g., 280 nm) while simultaneously monitoring for co-eluting impurities at other wavelengths.

Table 2: UV-Vis Absorption Data for Catechin Chromophore

| Compound Family | Chromophore | Typical λmax (nm) | Detection Technology |

|---|---|---|---|

| Flavan-3-ols | Catechin A & B Rings | 275 - 282 | UV-Vis Spectrophotometer, HPLC-DAD/PDA |

Quantitative Analysis Approaches

High-Performance Liquid Chromatography (HPLC) for Content Determination

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the quantitative analysis of individual catechins in complex mixtures like plant extracts. mdpi.compreprints.org For the determination of this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. In RP-HPLC, separation is based on the polarity of the analytes.

The glycosylation of catechin with an arabinofuranose sugar significantly increases its polarity compared to its aglycone form, (+)-catechin or (-)-catechin. Consequently, this compound is expected to have a shorter retention time than catechin when using a standard C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol). researchgate.net

A typical HPLC system for this analysis would consist of a C18 column, a gradient elution program starting with a high percentage of aqueous solvent, and a DAD for detection at 280 nm. ijper.org The mobile phase is often acidified with a small amount of formic acid or phosphoric acid to ensure sharp peak shapes for phenolic compounds. researchgate.net Quantification is achieved by creating a calibration curve from the peak areas of known concentrations of an isolated this compound standard.

Table 3: Representative HPLC Parameters for Catechin Glycoside Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier; elutes compounds from column. |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for analytical columns. |

| Detection | DAD/PDA at 280 nm | Quantification at λmax and peak purity analysis. |

| Column Temperature | 25 - 35 °C | Ensures reproducible retention times. |

Application of Chemometric Techniques for Data Analysis and Classification

Chemometrics involves the use of multivariate statistical methods to extract meaningful information from complex chemical data. nih.gov When applied to the analysis of this compound, chemometrics can be a powerful tool for classification and quality control, especially when analyzing large datasets from FT-IR or HPLC-DAD.

For instance, Principal Component Analysis (PCA) can be applied to the FT-IR spectra of various plant extracts. PCA reduces the dimensionality of the data, allowing samples to be grouped in a "scores plot" based on their spectral similarity. biointerfaceresearch.com Extracts containing higher or lower concentrations of this compound and other related glycosides would cluster separately due to subtle differences in the fingerprint region of their spectra. This approach can rapidly classify raw materials based on their phytochemical profile without needing to quantify every single component.

Similarly, PCA can be applied to HPLC-DAD data. The full chromatograms or specific regions can be used as input variables to differentiate samples based on their catechin profiles. Furthermore, regression methods like Partial Least Squares (PLS) can be used to build predictive models that correlate spectral (FT-IR) or chromatographic (HPLC) data directly with the concentration of this compound, as determined by a reference method. researchgate.netugm.ac.id This can enable rapid, indirect quantification in future samples.

| 4. Quantitative Modeling | Partial Least Squares (PLS) Regression | Build a calibration model correlating data with concentration. | Create a model to predict the concentration of this compound directly from FT-IR or HPLC data. |

Structure Activity Relationship Sar Investigations at a Molecular Level

Theoretical Frameworks and Computational Modeling for Molecular Interactions

Computational methods such as molecular docking and pharmacophore analysis serve as powerful tools to predict and rationalize the interactions of ligands like Catechin (B1668976) 7-arabinofuranoside at a molecular level. nih.gov These in silico approaches provide critical insights into binding affinity and the specific structural features responsible for biological engagement.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function, often expressed as binding energy. nih.govkoreascience.krsemanticscholar.org For flavan-3-ol (B1228485) glycosides, docking studies reveal how the catechin core and the attached sugar moiety fit into the binding pockets of proteins. Key interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. koreascience.kr

For instance, studies on catechin derivatives have identified crucial hydrogen bonds with specific amino acid residues like Lys566, His568, and Leu570 in target proteins. koreascience.kr While specific docking studies on Catechin 7-arabinofuranoside are not widely published, research on the analogous compound, Catechin-7-O-α-L-rhamnopyranoside, against tyrosinase showed a strong binding energy, indicating a high affinity for the enzyme's active site. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions involving the aromatic rings of the catechin structure.

| Ligand | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Catechin 7-O-α-L-rhamnopyranoside | Tyrosinase | -14.5 | His259, His263, Val283, Phe264 |

| This compound | Tyrosinase | Data not available | Data not available |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. etflin.com For flavonoids, these features typically include hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. A pharmacophore model derived from a set of active flavonoid glycosides can be used to predict the binding mode of new compounds like this compound and to screen databases for other molecules with similar potential activity. nih.gov Analysis of Catechin-7-O-α-L-rhamnopyranoside, for example, revealed that its aromatic rings and hydroxyl groups align with key pharmacophoric features within the tyrosinase active site, explaining its inhibitory action.

Influence of the Arabinofuranoside Moiety on Biochemical Target Engagement

The arabinofuranoside moiety introduces additional complexity and flexibility. Unlike the more common six-membered pyranose rings (e.g., glucose), the five-membered furanose ring of arabinose is highly flexible and can adopt multiple "twist" and "envelope" conformations with relatively small energy differences. uu.nlnih.govacs.org This conformational plasticity allows the sugar to adapt its shape to fit optimally into a binding pocket, potentially enhancing binding affinity by allowing for more favorable interactions with the protein surface. This flexibility is a key distinction from glycosides containing more rigid pyranose sugars.

The position of glycosylation on the flavonoid skeleton is a major factor in determining biological activity. mdpi.comnih.gov Glycosidic bonds on the A-ring, most commonly at the C-5 and C-7 positions, have different implications than those on the B or C rings. mdpi.com

Attaching the arabinofuranoside at the C-7 hydroxyl group of the A-ring has several important consequences:

Preservation of Key Functional Groups: It leaves the hydroxyl groups on the B-ring (the 3',4'-catechol group) and the C-3 hydroxyl group of the C-ring unmodified. These groups are often essential for activities like free radical scavenging and interaction with certain enzyme active sites. nih.gov

Enhanced Stability and Solubility: Glycosylation, in general, increases the water solubility and can improve the stability of the catechin aglycone under physiological conditions. researchgate.netnih.gov

Comparative Structural Analyses with Analogous Flavan-3-ol Glycosides

| Compound | Sugar Moiety | Linkage Position | Reported Property / Activity | Reference |

|---|---|---|---|---|

| This compound | Arabinofuranose | 7-O | Properties inferred from analogs; expected high conformational flexibility. | uu.nlacs.org |

| Catechin 7-O-glucoside | Glucose | 7-O | Found in various plants like barley and rhubarb. | wikipedia.org |

| Epigallocatechin 7-O-glucoside | Glucose | 7-O | Showed higher loss of antioxidant activity compared to 3'-O-glucoside. | frontiersin.org |

| Catechin 3'-O-glucoside | Glucose | 3'-O | Exhibited greater stability compared to the parent catechin. | researchgate.net |

| Luteolin 7-O-glucoside | Glucose | 7-O | Interacted with key residues (Asp228, Asp32) in BACE1 enzyme via hydrogen bonds. | nih.gov |

This comparative analysis underscores that while the core catechin structure provides a foundational basis for activity, the nature and position of the glycosidic substituent fine-tune the molecule's properties, dictating its stability, target specificity, and ultimate biological function.

Structural Similarities and Differences with Catechin 7-O-beta-D-glucopyranoside and Other Glycosides

This compound is a flavonoid glycoside, a class of compounds where a sugar molecule is bonded to a flavonoid aglycone. The foundational structure for this compound is (+)-catechin, which consists of two benzene (B151609) rings (A and B rings) and a dihydropyran heterocycle (the C ring) with a hydroxyl group at position 3. The defining feature of this compound is the attachment of an arabinofuranose sugar to the catechin backbone via an O-glycosidic bond at the 7-position hydroxyl group of the A ring.

The primary structural differences and similarities arise when compared to its close analogue, Catechin 7-O-beta-D-glucopyranoside. Both share the identical catechin aglycone, meaning the core structure responsible for many of its base properties is conserved. The divergence lies entirely in the nature of the attached sugar moiety.

Ring Structure: this compound possesses an arabinofuranose sugar, which is a pentose (B10789219) (a five-carbon sugar) arranged in a five-membered furanose ring. In contrast, Catechin 7-O-beta-D-glucopyranoside contains a glucose unit, which is a hexose (B10828440) (a six-carbon sugar) in a more stable six-membered pyranose ring structure. wikipedia.orgnih.gov

Hydroxyl Group Orientation: The number and stereochemical arrangement of hydroxyl groups on the sugar rings are different. Glucose has five hydroxyl groups, while arabinose has four. Their spatial orientation differs, which can affect intramolecular hydrogen bonding and interactions with solvent molecules.

These seemingly subtle differences in the glycoside portion can lead to significant variations in the compound's physicochemical properties and biological activities, even though they share the same flavonoid core.

| Feature | This compound | Catechin 7-O-beta-D-glucopyranoside |

| Aglycone | (+)-Catechin | (+)-Catechin |

| Sugar Moiety | Arabinofuranose | Glucopyranose |

| Sugar Type | Pentose (5 carbons) | Hexose (6 carbons) |

| Sugar Ring Form | Furanose (5-membered ring) | Pyranose (6-membered ring) |

| Attachment Point | 7-position hydroxyl group | 7-position hydroxyl group |

| Glycosidic Bond | O-glycosidic | O-glycosidic |

Structural Determinants for Competitive Enzymatic Modulation

The structure of a flavonoid glycoside is a key determinant of its ability to modulate enzyme activity. While specific research on the competitive enzymatic modulation of this compound is limited, general principles derived from studies on other catechins and flavonoid glycosides allow for an informed analysis.

Enzymatic inhibition can occur through various mechanisms, with competitive inhibition involving a molecule that binds to the enzyme's active site, thereby preventing the natural substrate from binding. For flavonoid glycosides, both the aglycone (catechin) and the sugar moiety can play a role.

The Glycoside's Influence: The presence, type, and position of the sugar moiety can significantly alter the inhibitory activity of the aglycone. Glycosylation generally increases water solubility but can also introduce steric hindrance, potentially weakening the binding affinity to an enzyme's active site compared to the parent aglycone. nih.gov However, the sugar can also form additional hydrogen bonds within the active site, in some cases enhancing activity. The type of inhibition may also be affected; for example, catechins have been shown to act as non-competitive inhibitors for some enzymes and competitive inhibitors for others. elsevierpure.comresearchgate.net

In the case of this compound, the smaller furanose ring, compared to the bulkier pyranose ring of the glucoside equivalent, might result in a different inhibitory profile. It could potentially allow for a better fit into certain enzymatic active sites where a larger sugar would be obstructive, thus altering its potency or specificity as a competitive modulator.

Influence of Hydroxyl Group Pattern on Radical Scavenging Potential

The radical scavenging potential of flavonoids is fundamentally linked to the number and arrangement of phenolic hydroxyl (-OH) groups on their core structure. researchgate.net These groups can donate a hydrogen atom to a free radical, neutralizing it, while the resulting flavonoid radical is stabilized by electron delocalization across its aromatic system.

For the catechin backbone of this compound, several structural features are critical for high radical scavenging activity:

The B-Ring Catechol Group: The presence of ortho-dihydroxy groups on the B-ring (at the 3' and 4' positions) is considered the most significant structural feature for antioxidant activity. nih.govresearchgate.net This catechol structure readily donates a hydrogen atom and forms a stable ortho-quinone, effectively scavenging reactive oxygen species.

Electron-Donating Effects: Hydroxyl groups on the A-ring, such as those at the 5 and 7 positions, can exert an electron-donating effect that further stabilizes the flavonoid radical. nih.gov

Crucially, the position of glycosylation is paramount. Research indicates that attaching a sugar residue at the 7-position of the A-ring does not significantly affect the radical scavenging activity. nih.gov This is because the 7-OH group is not a primary site for hydrogen donation in the radical scavenging process. The key functional groups, particularly the catechol on the B-ring and the 3-OH on the C-ring, remain free and fully active. Therefore, the potent radical scavenging potential endowed by the catechin aglycone is expected to be well-preserved in this compound. nih.gov

| Structural Feature (on Catechin Backbone) | Contribution to Radical Scavenging Potential |

| 3',4'-ortho-dihydroxy (Catechol) on B-Ring | High (Primary site of H-atom donation) |

| 3-OH on C-Ring | Significant |

| 5-OH on A-Ring | Contributes to radical stabilization |

| 7-OH on A-Ring (site of glycosylation) | Low (Glycosylation here has minimal impact on activity) |

Advanced Research Methodologies and Integrated Omics Applications

Non-Targeted Metabolomics for Comprehensive Metabolic Profiling

Non-targeted metabolomics has emerged as a powerful tool for obtaining a comprehensive snapshot of the metabolome of an organism. This approach is particularly useful for identifying and quantifying a wide array of compounds, including Catechin (B1668976) 7-arabinofuranoside, within a single analysis, thereby revealing intricate metabolic changes in response to various stimuli.

Non-targeted metabolomics has been instrumental in tracking the dynamic changes of Catechin 7-arabinofuranoside levels during post-harvest processing and in response to environmental stress.

A study on the traditional steaming of Polygonatum kingianum rhizomes utilized a non-targeted metabolomic approach to understand the influence of processing on its chemical composition. frontiersin.org This analysis identified 7,281 metabolites, including this compound. frontiersin.org The research revealed that while many compounds fluctuated, the abundance of several catechins, including this compound, was maintained at high levels throughout multiple steaming cycles, with levels stabilizing or peaking by the third cycle. frontiersin.orgnih.gov This indicates that the processing conditions were conducive to the retention or formation of this particular glycoside. frontiersin.org

In another example, the impact of environmental stressors on the phenylpropanoid profile of the aquatic fern Azolla filiculoides was investigated using an untargeted metabolomics approach. nih.govfrontiersin.org The study compared ferns grown under controlled climatic chamber conditions with those grown in a botanical garden, the latter representing a more stressful environment with variable light and temperature. nih.govfrontiersin.org The results showed that flavan-3-ols, a class that includes this compound, were significantly upregulated in the samples from the botanical garden, highlighting the role of environmental stimuli in the accumulation of this compound. nih.gov

A key advantage of non-targeted metabolomics is its ability to identify groups of metabolites that accumulate in a coordinated manner, providing insights into shared biochemical pathways and regulatory networks.

In the Polygonatum kingianum processing study, this compound was found to be part of a larger group of 1,540 differentially accumulated metabolites. nih.gov It co-occurred with other catechins, flavonoids, and isoflavones that also maintained high abundance levels, suggesting a related response to the steaming process. nih.gov

Table 1: Co-occurring Metabolites with this compound in Steamed Polygonatum kingianum

| Metabolite Class | Specific Examples | Accumulation Trend |

|---|---|---|

| Catechins | (+)-Catechin, Epicatechin 3′,4'-Dimethyl Ether, Catechin Tetramethylether | Maintained high abundance, stabilizing by the 3rd steaming cycle. frontiersin.orgnih.gov |

| Flavonoids | Sakuranetin, Myricetin 3,3′,4′-Trimethyl Ether, 7,4′-Dihydroxyflavone | Maintained high abundance, stabilizing by the 3rd steaming cycle. frontiersin.orgnih.gov |

| Isoflavones | Daidzein, Daidzin, Glycyrol | Maintained high abundance, stabilizing by the 3rd steaming cycle. nih.gov |

| Carbohydrates | Small molecule sugars | Exhibited higher expression abundance in early steaming cycles (P1-P3). frontiersin.orgnih.gov |

Similarly, the investigation into Azolla filiculoides under stress conditions revealed that this compound was among a suite of upregulated phenylpropanoids. nih.gov Its accumulation coincided with that of other flavonoids, indicating a broad activation of this metabolic pathway in response to the environmental challenges of the botanical garden setting. nih.govfrontiersin.org

Table 2: Differentially Accumulated Metabolites Co-occurring with this compound in Azolla filiculoides Under Stress

| Metabolite Class | Specific Examples | Accumulation Trend (in Botanical Garden Samples) |

|---|---|---|

| Flavan-3-ols | (–)-Catechingallate, Procyanidin A1 | Upregulated. nih.govfrontiersin.org |

| Chalcones | Isoliquiritin, 2-hydroxy-3-methoxychalcone | Upregulated. nih.govfrontiersin.org |

| Flavanones | 3,5,7,3′,4′-pentahydroxyflavanone | Upregulated. nih.gov |

| Flavones | 3,8″-biapigenin, Isoorientin, Luteolin 7-methyl ether | Upregulated. nih.govfrontiersin.org |

Transcriptomic Analyses to Uncover Gene-Metabolite Associations

Integrating metabolomic data with transcriptomics, the study of gene expression, provides a powerful method for uncovering the genetic basis of metabolic shifts. This integrated approach helps to identify candidate genes and reconstruct the biosynthetic pathways responsible for producing compounds like this compound.

The study on Azolla filiculoides provides an example of this integrated -omics strategy. nih.gov Alongside the metabolomic profiling that identified increased levels of this compound under stress, the researchers also performed quantitative RT-PCR to measure the expression of key structural genes within the phenylpropanoid pathway. nih.gov This pathway is the source of precursors for flavonoid biosynthesis. frontiersin.org

The analysis targeted genes encoding enzymes such as dihydroflavonol 4-reductase (DFR) and leucoanthocyanidin reductase (LAR), which are crucial for the production of flavan-3-ols. nih.gov By correlating the increased accumulation of metabolites, including this compound, with changes in the expression levels of these biosynthetic genes, researchers can build robust models of the metabolic pathways. nih.gov This gene-metabolite association is fundamental for understanding how plants modulate the production of specific compounds in response to environmental cues. researchgate.net

Comparative Biochemical Studies of Plant Extracts and Fractions Containing this compound

Biochemical analysis of extracts from various plant species has confirmed the presence of this compound across different botanical families. These studies typically employ chromatographic and mass spectrometric techniques to identify and characterize the chemical constituents of the extracts.

A study analyzing the hydroalcoholic bark extract of Pseudobombax parvifolium used Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for phytochemical analysis. nih.gov This investigation led to the putative identification of this compound, marking a novel finding for this plant genus. nih.gov

Similarly, the metabolic profile of a 95% ethanol (B145695) extract from Hyptis rhomboidea was characterized using ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS). nih.gov This comprehensive analysis successfully identified 64 compounds, one of which was this compound. nih.gov Furthermore, a methodological study on the identification of glycosides used this compound as an example to demonstrate an MS/MS matching technique, providing detailed mass spectral data for its confident identification. nih.gov

Table 3: Identification of this compound in Various Plant Extracts

| Plant Species | Extract Type | Analytical Method | Reference |

|---|---|---|---|

| Pseudobombax parvifolium | Hydroalcoholic bark extract | LC-MS/MS | nih.gov |

| Hyptis rhomboidea | 95% ethanol extract | UPLC-QTOF-MS | nih.gov |

| Polygonatum kingianum | Rhizome extract | Non-targeted metabolomics | frontiersin.org |

| Azolla filiculoides | Frond extract | LC/HRMS | frontiersin.org |

Future Research Directions and Perspectives

Discovery and Characterization of Novel Biosynthetic Enzymes and Regulatory Genes Specific to Catechin (B1668976) 7-Arabinofuranoside

The biosynthesis of catechin itself is well-documented, culminating from the general flavonoid pathway involving enzymes such as leucoanthocyanidin reductase (LCR). wikipedia.org However, the final, crucial step in the formation of Catechin 7-arabinofuranoside—the regioselective attachment of an arabinose sugar—remains an area ripe for discovery. Future research must focus on the identification and characterization of the specific UDP-glycosyltransferases (UGTs) responsible for this reaction. frontiersin.org Plant UGTs are a large and diverse family of enzymes, often exhibiting specificity for both the sugar donor and the flavonoid acceptor. mdpi.com While some UGTs are known to utilize UDP-arabinose, the specific enzyme that glycosylates the 7-OH group of catechin has not been identified. frontiersin.org

Genome-wide analysis of plant species known to produce catechin glycosides, combined with transcriptomic data from tissues actively synthesizing these compounds, will be a powerful strategy to pinpoint candidate UGT genes. researchgate.netoup.com Once identified, these genes can be expressed in microbial or plant systems to confirm their enzymatic activity and substrate specificity.

Furthermore, understanding the transcriptional regulation of this specific biosynthetic step is critical. Research should aim to identify transcription factors, such as those from the MYB family, that may specifically upregulate the expression of the pertinent arabinosyltransferase gene in response to developmental or environmental cues. mdpi.com Elucidating this regulatory network could provide a complete picture of how plants control the production of this specific glycoside. nih.gov

Development of Advanced Spectroscopic and Chromatographic Techniques for High-Throughput Isomer Differentiation

A significant analytical challenge in flavonoid research is the differentiation of structural isomers. This compound may coexist with other positional isomers (e.g., glycosylation at the 3-, 5-, 3'-, or 4'-hydroxyl groups) or with isomers containing different sugar moieties (e.g., arabinopyranoside, glucoside, rhamnoside). Distinguishing these closely related structures is essential for accurate quantification and biological testing.

Future efforts should focus on developing advanced analytical platforms for high-throughput isomer differentiation. While High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a standard technique, further refinement is needed. nih.gov Innovations in multidimensional liquid chromatography could provide enhanced separation of complex isomeric mixtures. Advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS), could offer an additional dimension of separation based on the molecule's size and shape, facilitating the distinction between isomers that are chromatographically inseparable. The development of specific fragmentation libraries for catechin glycosides will also be instrumental in their unambiguous identification.

Theoretical Modeling and De Novo Design of Catechin Glycoside Derivatives for Modulating Specific Molecular Interactions

This theoretical understanding can form the basis for the de novo design of novel catechin glycoside derivatives. By computationally modeling modifications to the sugar moiety or the catechin core, researchers can predict how these changes would affect binding affinity and specificity for particular biological targets, such as enzymes or cellular receptors. researchgate.net This rational design approach can accelerate the discovery of potent and selective modulators of biological pathways, guiding synthetic efforts toward compounds with enhanced therapeutic potential.

Elucidation of Specific Cellular Signaling Pathways Modulated by this compound Structure

The biological activities of catechins are often attributed to their ability to modulate cellular signaling pathways, particularly those related to inflammation and oxidative stress. nih.govnih.gov Pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are known targets for catechin aglycones. researchgate.netfrontiersin.org A critical future direction is to determine whether this compound interacts with these or other pathways, and how its effects differ from the parent catechin or other glycosides.

The presence of the arabinofuranoside group could alter the molecule's ability to cross cell membranes or interact with specific protein targets. Studies using cell-based assays and reporter systems are needed to screen for the effects of this compound on a wide range of signaling cascades. For instance, research could investigate its potential to mitigate inflammatory responses in immune cells or protect neuronal cells from oxidative damage. mdpi.com Identifying the specific kinases, phosphatases, or transcription factors that are directly or indirectly modulated by this compound will be key to understanding its unique biological function.

Strategies for Enhanced Production through Biotechnological Interventions and Sustainable Sourcing

Natural sources of this compound may be limited, making sustainable production a key challenge. Biotechnological approaches offer a promising alternative to chemical synthesis or extraction from rare plant sources. sruc.ac.uk A significant future research goal is the development of microbial fermentation platforms, using hosts like Escherichia coli or Saccharomyces cerevisiae, for the de novo production of this specific glycoside. nih.govresearchgate.net

This would involve a metabolic engineering strategy that integrates the biosynthetic pathway for the catechin aglycone with the newly discovered, specific arabinosyltransferase (from section 7.1). proquest.com Optimizing metabolic flux through the pathway to increase the availability of both the catechin precursor and the UDP-arabinose sugar donor will be essential for achieving high yields. sruc.ac.uk Such biotechnological interventions would not only provide a scalable and sustainable source of the compound for research and potential applications but also allow for the production of novel, non-natural derivatives.

Integrated -Omics Approaches for a Deeper Mechanistic Understanding of this compound's Role in Plant Metabolism and Ecological Interactions

The precise role of this compound within the producing plant is currently unknown. Integrated -omics approaches, combining metabolomics, transcriptomics, and proteomics, will be essential to unravel its function. researchgate.net By correlating the abundance of this compound with gene expression profiles and protein levels under different conditions (e.g., pathogen attack, herbivory, or abiotic stress), researchers can generate hypotheses about its role. mdpi.com

For example, flavonoids and their glycosides are often involved in plant defense mechanisms. nih.govresearchgate.net Future studies could investigate whether the production of this compound is induced upon infection and whether it possesses direct antimicrobial or insect-deterrent properties. acs.org Understanding its function in ecological interactions will provide a deeper appreciation of plant secondary metabolism and may reveal novel applications for the compound in agriculture or pest management.

Elucidation of Metabolic Transformations (e.g., deglycosylation, conjugation) in Biological Systems

Upon consumption by mammals, the fate of flavonoid glycosides is largely determined by their interaction with intestinal microbiota and host enzymes. nih.govtandfonline.com A crucial area of future research is to elucidate the metabolic transformations of this compound in biological systems. It is hypothesized that, like many other flavonoid O-glycosides, it may undergo deglycosylation by microbial β-glucosidases in the gut to release the catechin aglycone. nih.govacs.orgcambridge.org

Studies using in vitro fermentation models with human or animal gut microbiota can confirm this deglycosylation step. researchgate.netnih.gov Subsequent metabolism of the released catechin, which typically involves methylation, sulfation, and glucuronidation in the intestine and liver, also needs to be investigated. acs.orgmdpi.com Understanding the bioavailability and metabolic profile of this compound is fundamental to interpreting the results of in vivo efficacy studies and assessing its potential health benefits.

Q & A

Q. What spectroscopic and chromatographic methods are essential for identifying Catechin 7-arabinofuranoside in plant extracts?

- Methodological Answer : Identification relies on mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Key MS characteristics include a molecular ion peak at m/z 423.13 ([M + H]⁺) and diagnostic fragments (m/z 291.08, 165.05, 147.04) indicative of arabinofuranoside cleavage . HPLC retention times and UV-Vis spectra (λ~max~ 280 nm for catechins) should be cross-validated with reference standards. For reproducibility, document column type (e.g., C18), mobile phase (e.g., acetonitrile/water with formic acid), and gradient elution parameters .

Q. How should researchers design extraction protocols for isolating this compound from natural sources?

- Methodological Answer : Optimize solvent polarity (e.g., hydroalcoholic mixtures for polyphenol solubility) and extraction techniques (e.g., ultrasound-assisted extraction). Post-extraction, employ liquid-liquid partitioning (ethyl acetate for phenolic enrichment) followed by preparative HPLC. Validate purity using nuclear magnetic resonance (NMR; e.g., δ~H~ 4.8–5.2 ppm for arabinose protons) and quantify via calibration curves (e.g., using quercetin as a reference) .

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?

- Methodological Answer : Glycosylation regioselectivity at the C7 position is a key challenge. Use protective group strategies (e.g., acetyl or benzyl groups for hydroxyl masking) and catalysts like BF₃·Et₂O to direct arabinofuranoside attachment. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioisomer identity using NOESY NMR to detect spatial proximity between arabinose and catechin protons .

Advanced Research Questions

Q. How can contradictory reports on the antioxidant activity of this compound be resolved?

- Methodological Answer : Standardize assay conditions (e.g., DPPH/ABTS radical scavenging at pH 7.4) and control for interfering compounds (e.g., ascorbic acid). Perform dose-response curves (0.1–100 µM) with triplicate measurements. Use multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to compare studies. Cross-validate findings using in vitro cellular models (e.g., H₂O₂-induced oxidative stress in HepG2 cells) .

Q. What advanced techniques are recommended for studying the metabolic stability of this compound in biological systems?

- Methodological Answer : Employ LC-MS/MS with stable isotope-labeled analogs (e.g., ¹³C-catechin) to track metabolic products. Simulate hepatic metabolism using microsomal incubations (CYP450 enzymes) and intestinal permeability via Caco-2 cell monolayers. Quantify degradation kinetics (half-life, t~1/2~) and identify metabolites using high-resolution MS (HRMS) and molecular networking .

Q. How should researchers design experiments to evaluate the cytotoxic and mutagenic potential of this compound?

- Methodological Answer : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with/without metabolic activation (S9 fraction). For cytotoxicity, use MTT assays on cancer (e.g., MCF-7) and normal cell lines (e.g., HEK293) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin for cytotoxicity, 2-nitrofluorene for mutagenicity) and validate results via comet assays (DNA damage) .

Q. What strategies are effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Combine X-ray crystallography (for crystalline derivatives) with computational methods (DFT-based NMR chemical shift prediction). Use 2D NMR (HSQC, HMBC) to assign glycosidic linkages and stereochemistry. For non-crystalline compounds, compare experimental circular dichroism (CD) spectra with simulated spectra from quantum mechanical calculations .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectra, chromatograms, and crystallographic data in supplementary materials. Use standardized units (e.g., µM for bioactivity, Δλ for spectral shifts) and report instrument parameters (e.g., MS resolution > 30,000 for HRMS). Cross-validate findings with independent labs using blinded sample analysis .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer : Fit data to sigmoidal dose-response curves (four-parameter logistic model) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For non-linear effects, apply mixed-effects models or Bayesian hierarchical analysis. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) .

Cross-Disciplinary Applications

Q. How can this compound be integrated into multi-omics studies to explore its biological roles?

- Methodological Answer : Combine transcriptomics (RNA-seq of treated cells) with metabolomics (untargeted LC-MS) to map pathways influenced by the compound. Use network pharmacology to predict protein targets (e.g., kinases, oxidoreductases) and validate via surface plasmon resonance (SPR) binding assays. Correlate in vitro findings with in vivo models (e.g., oxidative stress in zebrafish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.